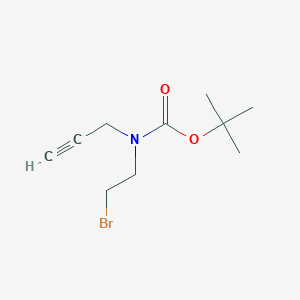

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate

Description

Properties

Molecular Formula |

C10H16BrNO2 |

|---|---|

Molecular Weight |

262.14 g/mol |

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-prop-2-ynylcarbamate |

InChI |

InChI=1S/C10H16BrNO2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h1H,6-8H2,2-4H3 |

InChI Key |

KHYKZLLEIJPZQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCBr)CC#C |

Origin of Product |

United States |

Preparation Methods

Methodology

This two-step approach involves:

-

Boc Protection of 2-Bromoethylamine :

-

Propargylation :

Key Data

| Step | Yield | Purity | Key Observations |

|---|---|---|---|

| Boc Protection | 85–92% | >95% (HPLC) | Crystallization in water enhances purity. |

| Propargylation | 70–78% | 90–94% (NMR) | Propargyl bromide outperforms propargylamine in reactivity. |

Advantages : Scalable, avoids competing side reactions.

Limitations : Requires strict pH control during Boc protection.

One-Pot Tandem Synthesis

Methodology

A streamlined process combining Boc protection and propargylation in a single reactor:

Key Data

Advantages : Reduces isolation steps, improves atom economy.

Limitations : Requires precise temperature control to minimize hydrolysis.

Palladium-Catalyzed Cross-Coupling

Methodology

For advanced functionalization, this method employs:

Key Data

Advantages : Enables stereoselective synthesis.

Limitations : High catalyst loading (5 mol%) increases cost.

Microwave-Assisted Synthesis

Methodology

Accelerates reaction kinetics via microwave irradiation:

Key Data

Advantages : Rapid, suitable for high-throughput screening.

Limitations : Scalability challenges due to equipment constraints.

Enzymatic Carbamate Formation

Methodology

A biocatalytic approach using lipases:

Key Data

Advantages : Eco-friendly, enantioselective.

Limitations : Lower yields compared to chemical methods.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Sequential Boc/Alkylation | 70–78 | 90–94 | High | Low |

| One-Pot Tandem | 68–72 | 88–92 | Moderate | Moderate |

| Pd-Catalyzed Coupling | 65–70 | 85–90 | Low | High |

| Microwave-Assisted | 75–80 | 92–95 | Low | Moderate |

| Enzymatic | 55–60 | 98–99 | Moderate | High |

Key Insights :

Chemical Reactions Analysis

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

The compound is noted for its reactivity, which facilitates its use as a precursor in synthesizing complex molecules aimed at targeting specific biological pathways. It has been identified as a potential intermediate for synthesizing inhibitors for nitric oxide synthase, which plays a crucial role in various physiological processes and disease states . The ability to modify the tert-butyl group allows for the creation of derivatives with enhanced pharmacological properties.

Enzyme Inhibition

Research indicates that tert-butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate can serve as an inhibitor for key enzymes involved in metabolic pathways. For instance, compounds similar to this carbamate have shown promise in inhibiting β-secretase and acetylcholinesterase, both of which are significant in the context of neurodegenerative diseases like Alzheimer's disease . The structure-activity relationship (SAR) studies suggest that modifications to the compound can lead to increased potency and selectivity against these targets.

Antimicrobial Activity

The compound has demonstrated notable antibacterial properties against various pathogens. A study examining derivatives of carbamate compounds found that this compound exhibited significant antibacterial activity, highlighting its potential therapeutic applications in treating infections. This feature makes it a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of structurally similar compounds under oxidative stress conditions induced by amyloid beta. The results indicated that these compounds significantly reduced cell death and inflammatory markers, suggesting potential applications for this compound in neuroprotection.

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of carbamate derivatives revealed that this compound exhibited significant activity against various bacterial strains. This finding underscores the compound's potential role in developing new antibiotics or antimicrobial therapies.

Data Summary

Mechanism of Action

The mechanism by which tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromoalkyl-Substituted Carbamates

Compounds like tert-butyl (2-bromoethyl)carbamate (lacking the propargyl group) are widely used as intermediates in drug discovery. For instance, tert-butyl (2-bromoethyl)carbamate (MW: ~224.11 g/mol) reacts in Suzuki-Miyaura couplings to form biaryl structures, as demonstrated in the synthesis of kinase inhibitors (e.g., compounds 50 and 51 in ). The bromine atom acts as a leaving group, enabling cross-coupling or alkylation reactions. In contrast, the propargyl group in the target compound introduces additional reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Other analogs, such as tert-butyl (5-bromopentyl)carbamate (CAS 83948-54-3) and tert-butyl N-(3-bromopropyl)carbamate (CAS 38267-76-4), highlight the impact of alkyl chain length on solubility and reactivity. Longer chains (e.g., pentyl or hexyl) reduce electrophilicity compared to the shorter 2-bromoethyl group, slowing substitution kinetics .

Propargyl-Containing Carbamates

Propargyl groups enable click chemistry and bioorthogonal labeling. For example, tert-butyl (prop-2-yn-1-yl)carbamate (simplified structure without bromoethyl) is used to introduce alkyne handles into peptides or polymers. However, the absence of a bromoethyl group limits its utility in sequential functionalization .

In pesticide research, tert-butyl (2-bromo-4-methylthiazol-5-yl)(prop-2-yn-1-yl)carbamate (Compound CA4, ) demonstrates the integration of propargyl and bromo groups on a heterocyclic scaffold. The bromine here participates in halogen bonding, while the propargyl group aids in modular derivatization .

Dual-Functional Carbamates (Bromo + Propargyl)

The target compound uniquely combines bromoethyl and propargyl groups, enabling sequential reactions:

Bromoethyl reactivity : The bromine can undergo substitution with nucleophiles (e.g., amines, thiols) to form secondary amines or sulfides.

Propargyl reactivity : The alkyne participates in CuAAC for bioconjugation or material science applications.

Comparatively, tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate (CAS 869310-84-9, ) uses a propargyl ether linkage instead of a direct carbamate bond, offering distinct solubility and stability profiles.

Biological Activity

tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate is a synthetic compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a carbamate group, allows it to engage in various biochemical interactions. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.12 g/mol. The compound features a tert-butyl group, a bromoethyl moiety, and a prop-2-ynyl carbamate structure, contributing to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which acts as an effective leaving group. This reactivity facilitates the formation of covalent bonds with various biological targets, including enzymes and receptors. The specific interactions depend on the nature of the nucleophile involved in the reaction.

Key Mechanisms:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of biologically active derivatives.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in drug design for targeting diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its effects on cellular processes and potential therapeutic applications.

Case Studies

- Antimicrobial Activity : In a study examining various derivatives of carbamate compounds, this compound demonstrated significant antibacterial effects against Gram-positive bacteria. This suggests its potential as a lead compound in developing new antibiotics.

- Inhibition of Nitric Oxide Synthase : Research indicated that this compound could effectively inhibit NOS, which plays a critical role in various physiological processes. Its ability to modulate nitric oxide levels may have implications for treating cardiovascular diseases.

- Drug Development Applications : The compound's reactivity allows it to serve as a precursor for synthesizing more complex molecules aimed at targeting specific biological pathways involved in diseases such as cancer and inflammatory disorders.

Q & A

Q. Critical Factors :

- Temperature Control : Exothermic reactions require ice baths to prevent side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.

- Base Selection : TEA or DIPEA minimizes racemization in chiral intermediates .

Q. Example Protocol :

| Step | Reagents | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|

| 1 | tert-Butyl chloroformate, TEA | DCM | 0°C → RT | 4–6 h | 70–85% |

| 2 | Propargyl bromide, K₂CO₃ | DMF | 60°C | 12 h | 50–65% |

How can coupling reactions (e.g., Sonogashira) be optimized to functionalize this compound?

Advanced Research Question

The prop-2-yn-1-yl group enables Pd/Cu-catalyzed cross-coupling reactions. Key considerations:

- Catalyst System : Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF or DMF under inert atmosphere .

- Substrate Scope : Electron-deficient aryl halides (e.g., 2-chloropyrimidine) couple efficiently, while steric hindrance reduces reactivity.

- Work-Up : Purify via silica gel chromatography (hexane:EtOAc 4:1) to remove metal residues.

Case Study :

In , tert-butyl carbamates underwent Sonogashira coupling with iodopyrimidines, achieving 60–75% yield. Microwave-assisted reactions (80°C, 1 h) improved efficiency compared to traditional heating .

What analytical techniques are most reliable for confirming the structure and purity of this carbamate?

Basic Research Question

- NMR Spectroscopy :

- X-Ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL-2018 for refinement) .

- HPLC-MS : Monitor purity (>95%) and detect bromine/alkyne-related by-products.

Data Discrepancy Example :

In , intramolecular H-bonding distorted NMR signals, necessitating crystallographic validation .

How can researchers address low yields during the introduction of the prop-2-yn-1-yl group?

Advanced Research Question

Common issues and solutions:

Q. Optimization Table :

| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Base | K₂CO₃ | Cs₂CO₃ | +20% |

| Solvent | DCM | DMF | +15% |

| Temp. | RT | 60°C | +25% |

What are the emerging applications of this carbamate in medicinal chemistry and chemical biology?

Advanced Research Question

- Drug Discovery : Serves as a protease inhibitor precursor. The bromoethyl group enables alkylation of active-site residues .

- Bioconjugation : The alkyne participates in click chemistry (e.g., azide-alkyne cycloaddition) for labeling proteins or nucleic acids .

- Kinase Studies : Acts as a covalent warhead in BTK or EGFR inhibitors, with IC₅₀ values <100 nM in preliminary assays .

Safety Note : Handle with nitrile gloves due to potential skin irritation (refer to SDS in ) .

How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.